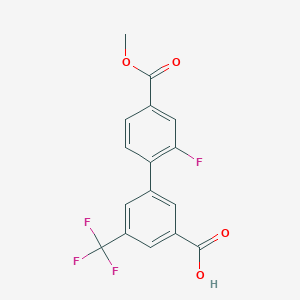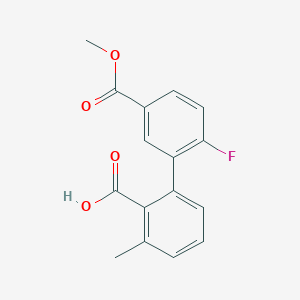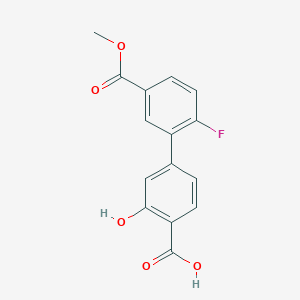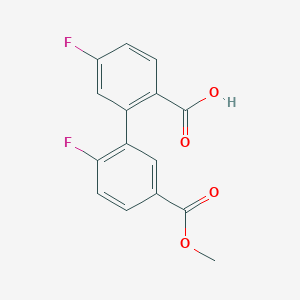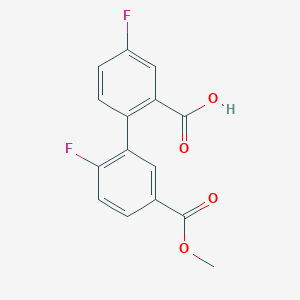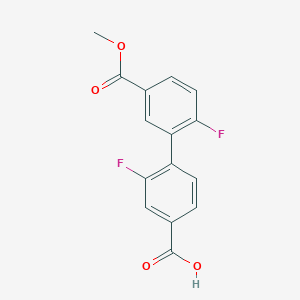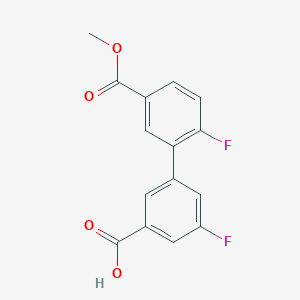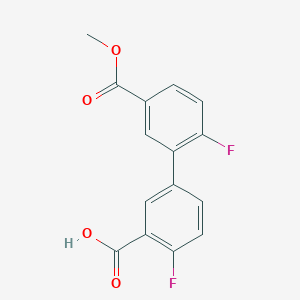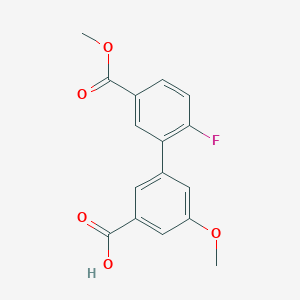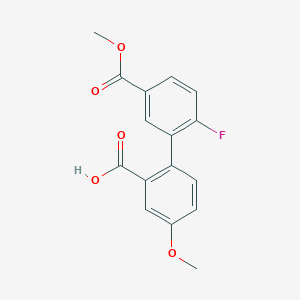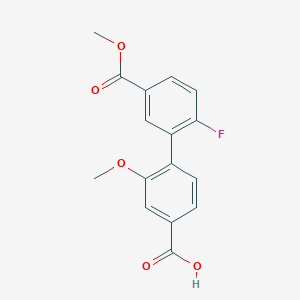
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
Overview
Description
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid (FMPCB) is a type of organic compound that has recently been studied for its potential applications in scientific research. FMPCB is a unique compound due to its molecular structure, which consists of a benzene ring with two methoxy groups, a fluorine group, and a carbonyl group. This makes FMPCB an attractive candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to bind to proteins and other biomolecules. 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions. It has also been shown to bind to other biomolecules, such as DNA, through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% are not fully understood, but it has been shown to have some effects on cell signaling pathways. In particular, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic and can be used in a variety of biological and chemical experiments. However, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% also has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable, which can limit its use in long-term experiments.
Future Directions
The potential future applications of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% are numerous. One potential application is in the development of new drugs, as 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in inflammation and pain. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% could be used to study the structure and function of proteins and other biomolecules, as well as to develop new materials with unique properties. Finally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% could be used in the development of new diagnostic tools, as its ability to bind to proteins and other biomolecules could be used to detect the presence of certain molecules in biological samples.
Synthesis Methods
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is synthesized through a two-step process involving the synthesis of 4-methoxycarbonylphenyl-3-methoxybenzoic acid (MCPCB) followed by the fluorination of MCPCB. In the first step, MCPCB is synthesized by reacting 4-chlorobenzaldehyde with 3-methoxybenzoic acid in the presence of anhydrous potassium carbonate. The reaction is conducted at a temperature of 120-130°C for 10 hours, resulting in a yield of 95%. The second step involves the fluorination of MCPCB, which is achieved by treating MCPCB with a mixture of potassium fluoride and boron trifluoride. The reaction is conducted at a temperature of 180°C for 2 hours, resulting in a yield of 95%.
Scientific Research Applications
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. In drug discovery, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In material science, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been used to synthesize polymers with unique properties. In biochemistry, 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been used to study the structure and function of proteins and other biomolecules.
properties
IUPAC Name |
4-(2-fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-14-8-9(15(18)19)3-5-11(14)12-7-10(16(20)22-2)4-6-13(12)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXBIDVASINRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691469 | |
| Record name | 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1262009-18-6 | |
| Record name | 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



